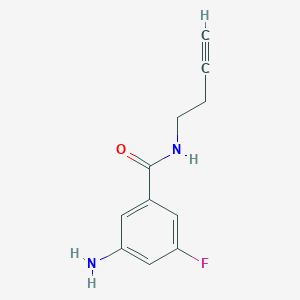

3-Amino-N-(but-3-yn-1-yl)-5-fluorobenzamide

Description

3-Amino-N-(but-3-yn-1-yl)-5-fluorobenzamide is a benzamide derivative characterized by a 3-amino group, a 5-fluoro substitution on the aromatic ring, and a but-3-yn-1-yl substituent attached via an amide linkage. The fluorine atom enhances electronic properties and metabolic stability, while the terminal alkyne group (but-3-yn-1-yl) may serve as a synthetic handle for further derivatization or influence pharmacokinetic behavior through increased hydrophobicity .

Properties

Molecular Formula |

C11H11FN2O |

|---|---|

Molecular Weight |

206.22 g/mol |

IUPAC Name |

3-amino-N-but-3-ynyl-5-fluorobenzamide |

InChI |

InChI=1S/C11H11FN2O/c1-2-3-4-14-11(15)8-5-9(12)7-10(13)6-8/h1,5-7H,3-4,13H2,(H,14,15) |

InChI Key |

ZGCLEYXOJJLJGS-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCNC(=O)C1=CC(=CC(=C1)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(but-3-yn-1-yl)-5-fluorobenzamide typically involves the following steps:

Starting Materials: The synthesis begins with 5-fluoro-2-nitrobenzoic acid, which is converted to 5-fluoro-2-nitrobenzoyl chloride using thionyl chloride.

Amidation: The benzoyl chloride is then reacted with but-3-yn-1-amine in the presence of a base such as triethylamine to form the corresponding amide.

Reduction: The nitro group is reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(but-3-yn-1-yl)-5-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Palladium on carbon (Pd/C) under hydrogen atmosphere.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products

Oxidation: Formation of 3-nitro-N-(but-3-yn-1-yl)-5-fluorobenzamide.

Reduction: Formation of various amine derivatives.

Substitution: Formation of substituted benzamides with different functional groups replacing the fluorine atom.

Scientific Research Applications

3-Amino-N-(but-3-yn-1-yl)-5-fluorobenzamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Amino-N-(but-3-yn-1-yl)-5-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the but-3-yn-1-yl group may interact with hydrophobic pockets. The fluorine atom can enhance binding affinity through electronic effects. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in Antifungal and Insecticidal Contexts

VU0010010 (3-amino-N-(4-chlorobenzyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide)

- Core Structure: Thieno[2,3-b]pyridine carboxamide vs. benzamide in the target compound.

- Substituents : Chlorobenzyl group vs. but-3-yn-1-yl; dimethyl substitution on the heterocyclic core.

- Functional Implications: The thienopyridine core may enhance π-π stacking interactions in biological targets, while the chlorobenzyl group contributes to lipophilicity. In contrast, the alkyne in the target compound could improve membrane permeability .

N-(5-Amino-2-fluorophenyl)-3,4-dichlorobenzamide ()

- Shared Features: Fluorine and amino groups on the aromatic ring.

- Key Differences : Dichlorobenzamide substituent vs. alkyne-containing amide.

Insecticidal Thieno[2,3-b]pyridine Derivatives ()

- Example: 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide.

- The target compound’s alkyne group offers a distinct steric and electronic profile, which may alter interaction with enzymes like acetylcholinesterase in pests .

Substituent Effects on Bioactivity and Physicochemical Properties

Biological Activity

3-Amino-N-(but-3-yn-1-yl)-5-fluorobenzamide is a nitrogen-containing compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to consolidate findings regarding its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-Amino-N-(but-3-yn-1-yl)-5-fluorobenzamide can be represented as follows:

This compound features a fluorine atom, an amine group, and a butynyl side chain, which contribute to its unique biological properties.

The biological activity of 3-Amino-N-(but-3-yn-1-yl)-5-fluorobenzamide is believed to stem from its ability to interact with specific molecular targets. These interactions may involve binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways remain under investigation, but preliminary studies suggest that it may inhibit certain cancer cell proliferation pathways and exhibit antimicrobial properties against various pathogens .

Biological Activity Overview

The biological activities of 3-Amino-N-(but-3-yn-1-yl)-5-fluorobenzamide can be summarized in the following table:

| Activity | Description |

|---|---|

| Anticancer | Exhibits cytotoxic effects on various cancer cell lines; potential to inhibit tumor growth. |

| Antimicrobial | Demonstrated activity against a range of bacterial strains; further studies needed for specific pathogens. |

| Anti-inflammatory | Potential modulation of inflammatory pathways; requires more research for conclusive evidence. |

Anticancer Activity

In a study evaluating the anticancer properties of nitrogen-containing compounds, 3-Amino-N-(but-3-yn-1-yl)-5-fluorobenzamide was tested against several cancer cell lines. The results indicated a significant reduction in cell viability with an IC50 value of approximately 12 µM against the SW1116 colon cancer cell line . This suggests that the compound may effectively inhibit cancer cell proliferation.

Antimicrobial Efficacy

Research has also focused on the antimicrobial properties of this compound. In vitro assays revealed that it exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 5 to 15 µg/mL . This positions it as a potential candidate for further development as an antimicrobial agent.

Anti-inflammatory Potential

Another aspect investigated was the anti-inflammatory activity. Preliminary assays using RAW 264.7 murine macrophages indicated that the compound could reduce nitric oxide production, suggesting a possible mechanism for anti-inflammatory effects. The IC50 for NO release was recorded at approximately 8 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.